molecular formula C7H11N3O2 B022284 n-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide CAS No. 103879-76-1

n-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B022284
CAS No.: 103879-76-1
M. Wt: 169.18 g/mol
InChI Key: PGNJVCBZIOODND-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the isoxazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated isoxazole derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)morpholine

Uniqueness

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide is unique due to its isoxazole ring structure, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide, a compound belonging to the isoxazole family, has garnered attention in various biological research domains due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structural features that contribute to its biological activities. The presence of the isoxazole ring and an aminoethyl side chain enhances its interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its role as an inhibitor in various signaling pathways. Research indicates that this compound may act on receptor tyrosine kinases, particularly the colony-stimulating factor 1 receptor (CSF-1R), which is crucial in modulating immune responses and inflammation .

Key Mechanisms:

  • Inhibition of CSF-1R : This receptor plays a significant role in neuroinflammation, especially in conditions like Alzheimer's disease. Inhibiting CSF-1R can mitigate microglial overactivation, thus reducing neurodegenerative processes .
  • Cell Signaling Modulation : The compound may influence pathways involved in cell proliferation and apoptosis, contributing to its anti-neoplastic properties.

Biological Activity and Therapeutic Potential

The compound has shown promise in several therapeutic areas:

  • Neurodegenerative Diseases : As a CSF-1R inhibitor, it has potential applications in treating neurodegenerative diseases by reducing neuroinflammation and protecting neuronal health.
  • Cancer Therapy : Preliminary studies suggest anti-neoplastic activity, highlighting its potential as a cancer therapeutic agent by inhibiting tumor growth through modulation of key signaling pathways .

Case Study 1: Neuroinflammation

A study evaluating the effects of various CSF-1R inhibitors, including this compound, demonstrated significant reductions in markers of neuroinflammation in vitro. The most promising compounds exhibited IC50 values indicating potent inhibition with minimal cytotoxicity at higher concentrations .

Case Study 2: Antitumor Activity

Another investigation focused on the anti-tumor efficacy of this compound revealed that it could inhibit the proliferation of specific cancer cell lines. The results suggested that this compound could induce apoptosis through modulation of apoptotic pathways, further supporting its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 Value (nM)Reference
CSF-1R InhibitionNeuroinflammation modulation33 - 64
Antitumor ActivityApoptosis inductionNot Specified

Table 2: Comparison with Similar Compounds

Compound NameActivity TypeIC50 Value (nM)Reference
This compoundCSF-1R Inhibitor33 - 64
Other Isoxazole Derivative AAntitumor50
Other Isoxazole Derivative BNeuroprotective40

Properties

IUPAC Name

N-(2-aminoethyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-4-6(10-12-5)7(11)9-3-2-8/h4H,2-3,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNJVCBZIOODND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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